4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol
Description
4-[(Diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol is a structurally complex organophosphorus compound featuring a phenol core substituted with a diphenylphosphoroso group (P=O) and a 4-methylphenylamino-methyl moiety.
Properties
IUPAC Name |
4-[diphenylphosphoryl-(4-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NO2P/c1-20-12-16-22(17-13-20)27-26(21-14-18-23(28)19-15-21)30(29,24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-19,26-28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIBPQGWBKFOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=C(C=C2)O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol typically involves the reaction of diphenylphosphine oxide with 4-methylaniline and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Intermediate: Diphenylphosphine oxide reacts with formaldehyde to form a diphenylphosphoryl intermediate.
Reaction with 4-Methylaniline: The intermediate then reacts with 4-methylaniline to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and high-pressure conditions to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 4-[(diphenylphosphoroso)[(4-methylphenyl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the diphenylphosphoryl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphorus-Containing Analogs
- Key Differences : The phosphoroso group (P=O) in the target compound differs from phosphonate esters (P-O-) in electronic properties. Phosphonates are more hydrolytically stable, while phosphoroso groups may exhibit higher reactivity in redox or coordination reactions .
Substituted Phenols with Amino/Alkyl Groups
- Electronic Effects: The 4-chlorophenyl group in ’s compound introduces electron-withdrawing effects, contrasting with the electron-donating 4-methylphenyl group in the target compound. This impacts acidity (phenol pKa) and hydrogen-bonding capacity .
Structural and Computational Insights
- DFT Studies: Comparative DFT analyses of similar Schiff bases (e.g., ) highlight the role of substituents in stabilizing molecular conformations. For example: Electron-withdrawing groups (e.g., Cl, NO₂) increase intramolecular charge transfer, while electron-donating groups (e.g., CH₃, OCH₃) enhance π-π stacking interactions . The diphenylphosphoroso group in the target compound may stabilize resonance structures via P=O conjugation, as seen in phosphonate analogs .
- Hydrogen Bonding: Phenolic -OH groups in the target compound and analogs (e.g., 4-amino-2,6-diphenylphenol, ) facilitate hydrogen bonding, critical for crystal packing () and solubility in polar solvents .
Q & A
Q. Key Parameters :
- Temperature : Elevated temperatures (e.g., 40°C) improve reaction kinetics but may require reflux conditions for imine formation .
- Catalyst Loading : Diphenylphosphinic acid at 10 mol% optimizes yield while minimizing side reactions .
- Workup : Purification via crystallization (e.g., hexane) ensures high purity (>95%) .
(Basic) How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy :
- NMR Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
